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The SARS-CoV-2 non-structural protein 14 (Nsp14) is a crucial enzyme for viral replication and

immune evasion, making it a significant target for antiviral drug development.[1][2][3] Nsp14

possesses two key functions: a 3'-to-5' exoribonuclease (ExoN) activity involved in

proofreading viral RNA and an N7-methyltransferase (N7-MTase) activity that caps the viral

mRNA.[1][4] This capping process is essential for the stability of the viral RNA, its translation

into viral proteins, and its ability to evade the host's innate immune system. This guide provides

a comparative analysis of the inhibitor Z795161988, focusing on its selectivity for the N7-MTase

function of SARS-CoV-2 Nsp14, and contrasts its performance with other known inhibitors.

Z795161988: A Non-Covalent Nsp14 Inhibitor
Z795161988 is an inhibitor of the SARS-CoV-2 Nsp14 N7-Methyltransferase with a reported

half-maximal inhibitory concentration (IC50) of 2.2 μM. It was identified through large-scale

docking of over one billion lead-like molecules against the S-adenosyl methionine (SAM)

binding site of the enzyme. While demonstrating inhibitory activity against Nsp14, its selectivity

has been a point of investigation. When tested against a panel of 30 human SAM-dependent

methyltransferases, Z795161988 showed only modest selectivity, inhibiting nine of these

human enzymes with IC50 values ranging from 4 to 26 μM. This suggests a potential for off-

target effects, a critical consideration in drug development.

Comparative Performance of Nsp14 Inhibitors
The development of Nsp14 inhibitors is an active area of research, with several compounds

identified through various screening and design strategies. The following table summarizes the
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performance of Z795161988 in comparison to other notable SARS-CoV-2 Nsp14 inhibitors.
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Compound ID
SARS-CoV-2 Nsp14
IC50/EC50

Selectivity Profile Assay Type

Z795161988 2.2 μM (IC50)

Inhibited 9 of 30

human MTases with

IC50s of 4-26 μM

Biochemical Assay

C10

3.25 µM (IC50 against

Nsp14), 64.03 to

301.9 nM (EC50

against various

SARS-CoV-2 variants)

Negligible inhibition of

human METTL3/14,

DNMT1, and hRNMT.

Reduced potency

against MERS-CoV

and HCoV-OC43

Nsp14.

Luminescence-based

enzymatic assay

SS148 70 ± 6 nM (IC50)

Selective against 20

human protein lysine

MTases.

Radiometric MTase

Assay

DS0464 1.1 ± 0.2 µM (IC50)

Selective against 28

out of 33 tested

human RNA, DNA,

and protein MTases.

Radiometric MTase

Assay

Sinefungin
0.019 ± 0.01 µM

(IC50)

Pan-

methyltransferase

inhibitor, known to be

non-selective.

Radiometric MTase

Assay

Trifluperidol
Antiviral activity at or

below 80 μM

Appears to be a

specific inhibitor of

Nsp14

methyltransferase, as

it did not inhibit

Nsp10-16.

Biochemical Assay /

Cell-based viral

replication assay

Inauhzin Antiviral activity at or

below 80 μM

Appears to be a

specific inhibitor of

Nsp14

methyltransferase, as

Biochemical Assay /

Cell-based viral

replication assay
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it did not inhibit

Nsp10-16.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental

findings. Below are summaries of common protocols used to assess the inhibitory activity and

selectivity of SARS-CoV-2 Nsp14 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF)
Assay
This assay is frequently used for high-throughput screening to quantify the activity of

methyltransferases.

Principle: The assay measures the accumulation of S-adenosyl homocysteine (SAH), a

byproduct of the methylation reaction. It uses a competitive immunoassay format where SAH

produced by the enzyme competes with a labeled SAH analog for binding to a specific

antibody.

Protocol Outline:

The Nsp14 enzyme is incubated with the methyl donor SAM, a methyl acceptor substrate

(e.g., GpppG cap analog), and the test compound.

The reaction is allowed to proceed for a set time (e.g., 20 minutes at 37°C).

A detection buffer containing an SAH-specific antibody and a labeled SAH analog is added

to stop the reaction.

The HTRF signal is read on a compatible plate reader. A decrease in signal indicates the

production of SAH and thus, enzymatic activity. An inhibitor will prevent this decrease.

Radiometric Methyltransferase Assay
This method provides a highly sensitive measure of methyltransferase activity.
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Principle: This assay uses a radiolabeled methyl donor, typically [3H]-SAM. The transfer of

the radioactive methyl group to the substrate is quantified.

Protocol Outline:

The reaction mixture is prepared containing Nsp14, the RNA substrate, the test

compound, and [3H]-SAM in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 250 µM

MgCl2, 5 mM DTT).

The reaction is incubated for a specific period (e.g., 20 minutes) during which the enzyme

activity is linear.

The reaction is stopped, and the radiolabeled RNA is separated from the unincorporated

[3H]-SAM, often by spotting onto filter paper and washing.

The radioactivity incorporated into the RNA is measured using a scintillation counter. A

reduction in radioactivity in the presence of a test compound indicates inhibition.

Luminescence-Based Enzymatic Assay
This assay format offers a non-radioactive, sensitive method for measuring methyltransferase

activity.

Principle: Similar to the HTRF assay, this method often quantifies a product of the enzymatic

reaction. For instance, it can be adapted to measure the remaining SAM concentration or the

produced SAH.

Protocol Outline:

A reaction is set up with 300 nM Nsp14, 1.5 μM GpppG cap analog, 1.5 μM SAM, and the

inhibitor being tested.

Following incubation, a detection reagent is added that generates a luminescent signal

proportional to the amount of a specific reaction component (e.g., SAH).

The luminescence is measured using a luminometer. The signal is then used to calculate

the percentage of inhibition and subsequently the IC50 value.
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Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for identifying and characterizing selective

inhibitors of SARS-CoV-2 Nsp14.
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Caption: Workflow for Nsp14 inhibitor discovery and selectivity profiling.
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Conclusion
Z795161988 is a moderately potent inhibitor of SARS-CoV-2 Nsp14 N7-methyltransferase.

However, its utility may be limited by a lack of high selectivity, as it also inhibits several human

methyltransferases within a similar concentration range. In comparison, compounds like C10

and SS148 exhibit higher potency and, critically, greater selectivity against human

methyltransferases, making them more promising candidates for further development. The data

underscores the importance of comprehensive selectivity profiling in the early stages of drug

discovery to identify inhibitors that are both potent against the viral target and have a minimal

impact on host enzymes, thereby reducing the potential for toxicity.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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